![molecular formula C4H4ClN3O4S B13169925 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid is a chemical compound known for its unique structure and reactivity It contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms, and a chlorosulfonyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound is produced in large quantities while maintaining high standards of safety and environmental compliance .
化学反応の分析
Types of Reactions
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can participate in [2+2] cycloaddition reactions with alkenes, forming cycloadducts.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and alkenes for cycloaddition reactions. The conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce cycloadducts with unique structural features .
科学的研究の応用
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid involves its reactivity with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify the structure and function of target molecules, leading to its effects in different applications. The triazole ring also contributes to the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis .
類似化合物との比較
Similar Compounds
2-[4-(Chlorosulfonyl)phenyl]acetic acid: This compound has a similar chlorosulfonyl group but differs in the structure of the aromatic ring.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Another compound with a chlorosulfonyl group, but with additional halogen substituents on the aromatic ring.
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with a different functional group arrangement.
Uniqueness
2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid is unique due to the presence of the triazole ring, which imparts specific reactivity and stability characteristics. This makes it distinct from other compounds with similar functional groups but different ring structures. The combination of the triazole ring and the chlorosulfonyl group provides a unique platform for chemical modifications and applications in various fields .
特性
分子式 |
C4H4ClN3O4S |
|---|---|
分子量 |
225.61 g/mol |
IUPAC名 |
2-(4-chlorosulfonyltriazol-2-yl)acetic acid |
InChI |
InChI=1S/C4H4ClN3O4S/c5-13(11,12)3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H,9,10) |
InChIキー |
ALLNVCZVGPZKCL-UHFFFAOYSA-N |
正規SMILES |
C1=NN(N=C1S(=O)(=O)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


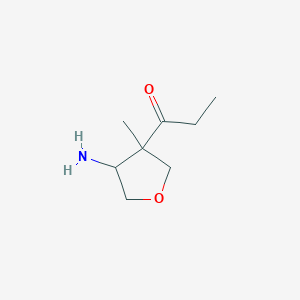
![tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13169851.png)
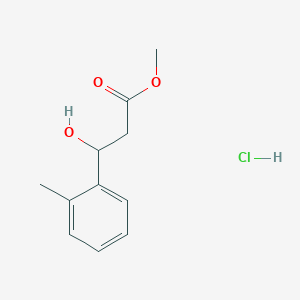

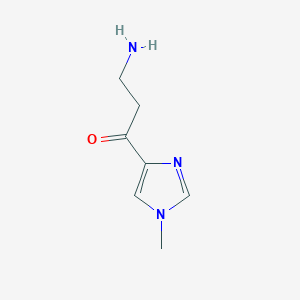
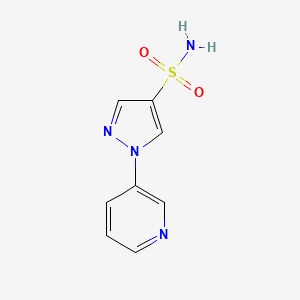
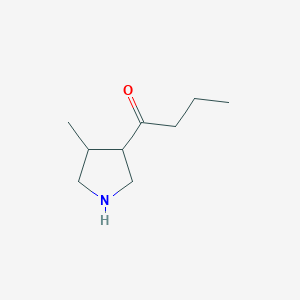
![7,7-Difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B13169916.png)

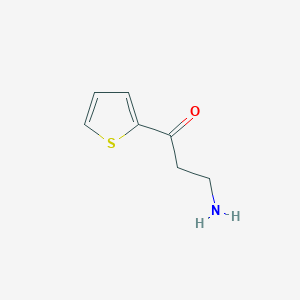
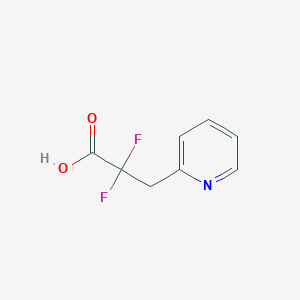
![Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine](/img/structure/B13169939.png)
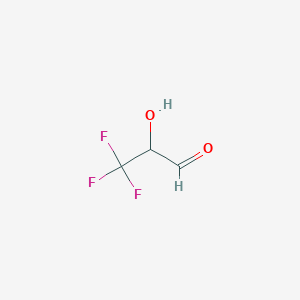
![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)
